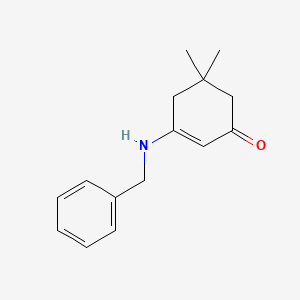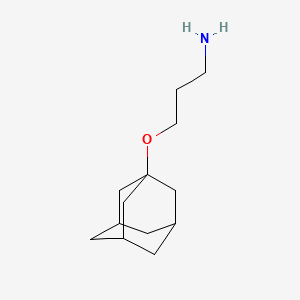
3-(1-Adamantyloxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3-(1-Adamantyloxy)propan-1-amine involves several key steps, including the reaction of 3-(adamantan-1-yl)propan-1-amine with appropriate reagents to introduce the desired functional groups. Pitushkin et al. (2023) reported the synthesis of a related compound, 1-(3-isoselenocyanatopropyl)adamantane, via a two-stage reaction, indicating the versatility of adamantane derivatives in synthetic chemistry (Pitushkin, Burmistrov, & Butov, 2023).
Molecular Structure Analysis
Adamantane derivatives, including this compound, often exhibit interesting molecular structures due to the rigid, cage-like framework of the adamantane moiety. El-Emam et al. (2020) explored the crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids, highlighting the diverse noncovalent interactions and molecular orientations facilitated by the adamantane structure (El-Emam et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups and adamantane core. Makarova et al. (2002) discussed the Favorskii rearrangement in the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides, which showcases the compound's versatility in undergoing chemical transformations (Makarova, Moiseev, & Zemtsova, 2002).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its handling and application in different domains. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the literature provided.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are essential for its functionalization and application in chemical synthesis. The synthesis and properties of N-substituted aminofuroxans in the adamantane series, as discussed by Kalinina et al. (1988), provide insights into the chemical versatility and reactivity patterns of adamantane derivatives (Kalinina, Moiseev, & Pavskii, 1988).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of β-Aminoketones : This compound has been used in the synthesis of β-aminoketones in the adamantane series through the Mannich reaction, indicating its utility in organic synthesis (Makarova, Moiseev, & Zemtsova, 2002).
N-substituted Aminofuroxans : In the adamantane series, it has contributed to the creation of N-substituted aminofuroxans, highlighting its role in synthesizing complex organic molecules (Kalinina, Moiseev, & Pavskii, 1988).
Metal Complex Synthesis : The compound has been used to synthesize metal complexes with biological interest metals, showing its potential in bioinorganic chemistry (Sultana, SaeedArayne, Haider, & Shahnaz, 2014).
Crystal Structure Analysis : Its derivatives have been studied for their crystal structure, providing insights into biological activity and antiviral agents (Mullica, Scott, Farmer, & Kautz, 1999).
Biochemistry and Medicinal Chemistry
Neuroprotective Agents : Derivatives of this compound have shown promise as multifunctional neuroprotective agents, indicating its potential in neurological research (Joubert, van Dyk, Green, & Malan, 2011).
Antiviral Activity : Research into adamantyl-containing aminoketones, which include derivatives of this compound, has shown antiviral activity, underscoring its potential in antiviral drug development (Makarova, Boreko, Moiseev, Pavlova, Nikolaeva, Zemtsova, & Savinova, 2003).
Material Science and Catalysis
Catalysis in Organic Synthesis : It's used in designing chiral bifunctional phase-transfer catalysts for asymmetric aminations, highlighting its role in enhancing selectivity in chemical reactions (Paria, Kang, Hatanaka, & Maruoka, 2018).
Polymerization Processes : The compound plays a role in the living anionic polymerization of styrenes containing adamantyl skeletons, demonstrating its utility in polymer science (Kobayashi, Kataoka, & Ishizone, 2009).
properties
IUPAC Name |
3-(1-adamantyloxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOSBDGGTOQGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307625 |
Source


|
| Record name | 3-(1-adamantyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21624-07-7 |
Source


|
| Record name | 21624-07-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1-adamantyloxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

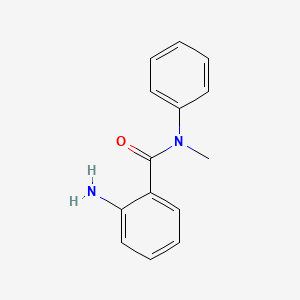

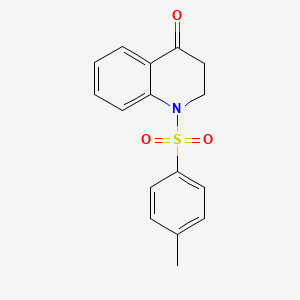
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

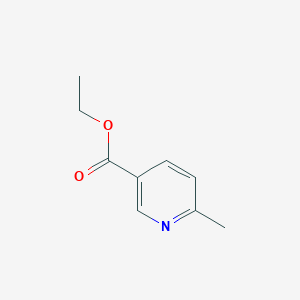




![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
